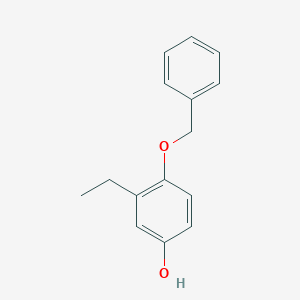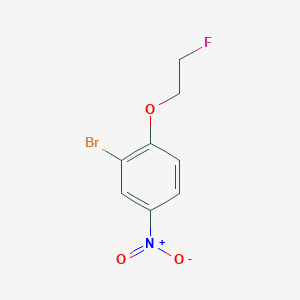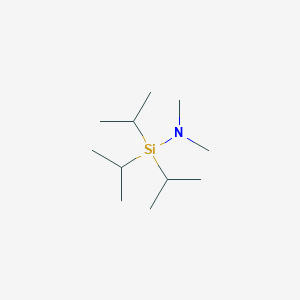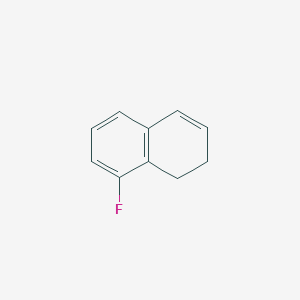
4-Benzyloxy-3-ethyl-phenol
Overview
Description
4-Benzyloxy-3-ethyl-phenol, also known as BEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of different applications, including as a precursor for the synthesis of other compounds, as well as for its potential use in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-ethyl-phenol is not fully understood, but it is believed to involve the modulation of various biochemical and physiological processes in the body. Some studies have suggested that this compound may be able to modulate the activity of certain enzymes and receptors in the body, which could have a variety of different effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of different biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors in the body. Some studies have also suggested that this compound may have antioxidant properties, which could make it useful for the treatment of a variety of different diseases and conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Benzyloxy-3-ethyl-phenol is that it is relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. However, there are also some limitations associated with the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of different directions that future research on 4-Benzyloxy-3-ethyl-phenol could take. For example, researchers could explore the potential use of this compound in the development of new drugs and therapies, or investigate its potential as a tool for studying various biochemical and physiological processes in the body. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Scientific Research Applications
4-Benzyloxy-3-ethyl-phenol has been found to have a number of potential applications in scientific research, including as a precursor for the synthesis of other compounds. For example, this compound can be used as a starting material for the synthesis of a variety of different compounds, including benzyl ether derivatives and other phenolic compounds.
properties
CAS RN |
188112-41-6 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-ethyl-4-phenylmethoxyphenol |
InChI |
InChI=1S/C15H16O2/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
CSPZJLFSSIGRSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 |
synonyms |
4-Benzyloxy-3-ethyl-phenol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)




![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)


![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)


